molecular formula C12H8BrF2NO2S B2941477 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide CAS No. 349405-03-4

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide

Cat. No.: B2941477
CAS No.: 349405-03-4
M. Wt: 348.16
InChI Key: VYGQJJFDBYSQLN-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrF2NO2S It is a sulfonamide derivative that features a bromine atom and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 3,4-difluoroaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromobenzenesulfonyl chloride is added to a solution of 3,4-difluoroaniline in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles like nitronium ions or halogens.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Electrophilic Aromatic Substitution: Products include nitro or bromo derivatives.

    Reduction: Products include the corresponding amine.

Scientific Research Applications

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.

    Material Science: It is employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-bromo-N-(4-fluorophenyl)benzenesulfonamide
  • 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide

Uniqueness

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide is unique due to the presence of both bromine and two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQJJFDBYSQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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